Viphi E

cyclotide selective cytotoxicity BGC-823

Viphi E is a 31-amino-acid cyclotide (DRAMP00778) belonging to the bracelet subfamily, originally isolated from the traditional medicinal plant Viola philippica. Cyclotides are characterized by a cyclic backbone and a knotted arrangement of three disulfide bonds, conferring exceptional thermal, chemical, and enzymatic stability.

Molecular Formula
Molecular Weight
Cat. No. B1575591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViphi E
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Viphi E Procurement Guide: Cytotoxic Cyclotide Baseline and Class Characteristics


Viphi E is a 31-amino-acid cyclotide (DRAMP00778) belonging to the bracelet subfamily, originally isolated from the traditional medicinal plant Viola philippica [1]. Cyclotides are characterized by a cyclic backbone and a knotted arrangement of three disulfide bonds, conferring exceptional thermal, chemical, and enzymatic stability [1]. Viphi E has been shown to possess anticancer activity, specifically against human melanoma (MM96L) and cervical cancer (HeLa) cell lines, while exhibiting a lack of activity against the gastric cancer line BGC-823 [2]. This baseline profile positions Viphi E within a broader class of cyclotides but with a distinct cell-line selectivity pattern that differentiates it from co-isolated analogs.

Why Generic Cyclotide Substitution Fails for Viphi E Research Applications


Cyclotides from Viola philippica—including Viphi A, D, E, F, and G—exhibit substantial variation in cytotoxic potency and cancer-cell-line selectivity despite sharing a conserved structural framework [1]. For instance, Viphi E is selectively inactive against the gastric cancer cell line BGC-823, whereas its closest sequence homologs Viphi F and Viphi G are active (IC₅₀ = 2.91 µM) [2]. Such differences, traceable to specific amino acid variations in the cyclotide loops, mean that substituting one Viphi analog for another without considering quantitative activity profiles can fundamentally alter experimental outcomes in cancer biology or drug design programs [1]. The evidence below quantifies these critical differentiation points.

Viphi E Quantitative Differentiation Evidence: Head-to-Head Cytotoxic and Physicochemical Comparisons


Selective Absence of Cytotoxic Activity Against BGC-823 Gastric Cancer Cells Differentiates Viphi E from Viphi A, F, and G

Viphi E exhibits no cytotoxic activity against the BGC-823 gastric cancer cell line, in contrast to Viphi A (IC₅₀ = 1.75 ± 0.05 µM), Viphi F (IC₅₀ = 2.91 ± 0.06 µM), and Viphi G (IC₅₀ = 2.91 ± 0.06 µM), all of which show measurable potency against this cell line [1]. This selective inactivity, reported in the primary isolation study and confirmed in a subsequent review, represents a qualitative pharmacological distinction rather than a mere potency difference [2].

cyclotide selective cytotoxicity BGC-823 gastric cancer

Viphi E Demonstrates 2.96-Fold Greater Cytotoxic Potency Against HeLa Cervical Cancer Cells Compared to Viphi A

Against the HeLa human cervical cancer cell line, Viphi E exhibits an IC₅₀ of 5.24 ± 0.40 µM, which is approximately 3-fold more potent than Viphi A (IC₅₀ = 15.5 ± 0.06 µM) [1]. This quantitative difference exceeds the experimental error margins of both measurements and demonstrates that minor sequence variations (Viphi E: SAVIG vs. Viphi A: SSVIG in loop 3) translate into significant potency differences on this cancer type [2].

HeLa cervical cancer IC50 cyclotide potency

Contrasting Boman Index Values Distinguish Viphi E ( -1.24) from Viphi F (+2.88), Indicating Divergent Membrane Interaction Propensity

The calculated Boman Index—a measure of protein/peptide binding potential to membranes and other proteins—diverges sharply between Viphi E ( -1.24) and Viphi F (+2.88), despite both peptides sharing the same net charge (+1) and sequence length (31 residues) [1]. This substantial difference arises from specific amino acid substitutions in loops 3 and 5, with Viphi E's sequence (loop 3: SAVIG; loop 5: SNKVC) conferring a negative Boman Index versus Viphi F's positive value (loop 3: SAIIG; loop 5: SSKVC) [2]. A negative Boman Index is generally associated with lower non-specific membrane binding, which may contribute to the observed selectivity differences between these analogs.

Boman index physicochemical property membrane interaction peptide design

Viphi E Exhibits a Narrower Selectivity Window Against Non-Cancerous HFF-1 Cells Compared to Viphi A but Is Comparable to Viphi F and G

Against the non-cancerous human foreskin fibroblast cell line HFF-1, Viphi E shows an IC₅₀ of 1.55 ± 0.09 µM, yielding an MM96L/HFF-1 selectivity ratio of approximately 0.62 (i.e., Viphi E is more toxic to non-cancer cells than to MM96L melanoma cells) [1]. In comparison, Viphi A demonstrates an IC₅₀ of 3.19 ± 0.01 µM against HFF-1 with an MM96L/HFF-1 ratio of 0.65, while Viphi F and Viphi G exhibit IC₅₀ values of 1.76 ± 0.12 µM against HFF-1 with a ratio of approximately 0.59 [2]. This indicates that Viphi E's selectivity profile for cancer over non-cancer cells is broadly comparable to its closest analogs, with no meaningful therapeutic window advantage or disadvantage within this limited in vitro panel.

therapeutic index HFF-1 selectivity non-cancer cytotoxicity

Loop 3 Sequence Variation (SAVIG vs. SAIIG) Distinguishes Viphi E from Viphi F and G, Correlating with Differential BGC-823 Activity

Sequence alignment of Viphi cyclotides reveals that Viphi E possesses a unique loop 3 motif (SAVIG) compared to Viphi F and G (SAIIG), with a Val→Ile substitution at position 19 [1]. This single amino acid change is spatially located in a region that is exposed in the cyclotide structure and has been implicated in membrane interaction and cytotoxicity [2]. The presence of valine (a β-branched hydrophobic residue) in Viphi E versus isoleucine in Viphi F and G correlates with the functional difference: Viphi E lacks BGC-823 activity while Viphi F and G retain it (IC₅₀ = 2.91 µM) [1]. This structure-activity relationship provides a sequence-level basis for functional differentiation that can guide analog selection in structure-guided design programs.

structure-activity relationship SAR loop 3 cyclotide sequence

Cyclotide-Class Stability of Viphi E Enables Research Applications Under Denaturing Conditions Where Linear Peptides Degrade

As a member of the cyclotide family, Viphi E possesses the characteristic cyclic cystine knot (CCK) motif that confers exceptional stability across thermal, chemical, and enzymatic challenges [1]. While direct quantitative stability data for Viphi E alone are not reported, the cyclotide class is documented to remain intact after boiling, exposure to extreme pH (2-12), and incubation with digestive proteases such as trypsin and pepsin—conditions under which unstructured linear peptides undergo rapid degradation [2]. This class-level stability feature is shared with Viphi A, D, F, and G, but distinguishes all Viphi cyclotides from linear cytotoxic peptides that may otherwise be considered as alternative reagents for cell-based assays.

cyclotide stability thermal stability proteolytic resistance chemical stability

Optimal Research and Procurement Application Scenarios for Viphi E Based on Quantitative Differentiation Evidence


Melanoma-Selective Cytotoxicity Screening Where Gastric Cancer Activity Must Be Excluded

Viphi E is the preferred cyclotide choice for screening campaigns that require cytotoxic activity against melanoma (MM96L, IC₅₀ = 2.51 µM) but must explicitly avoid gastric cancer cell line activity. Unlike Viphi A, F, and G—all of which kill BGC-823 cells with IC₅₀ values between 1.75 and 2.91 µM [1]—Viphi E is completely inactive against BGC-823, providing a clean selectivity profile for mechanism-of-action studies where gastric off-target effects would confound interpretation [2].

Cervical Cancer Drug Discovery Requiring Improved HeLa Potency Over Viphi A

For programs targeting cervical cancer where Viphi A's modest HeLa potency (IC₅₀ = 15.5 µM) is insufficient, Viphi E provides a nearly 3-fold improvement (IC₅₀ = 5.24 µM) [1]. This potency gain is conferred by the SAVIG loop 3 motif and enables lower working concentrations in cell-based assays, reducing potential solubility or non-specific binding artifacts at high peptide concentrations [2].

Structure-Activity Relationship Studies Focused on Cyclotide Loop 3 Determinants of Cancer Cell Selectivity

The defined loop 3 sequence difference between Viphi E (SAVIG) and Viphi F/G (SAIIG), coupled with the binary functional difference on BGC-823 cells, makes Viphi E an essential reference compound in SAR panels designed to map the structural determinants of gastric cancer selectivity within the cyclotide family [1]. Procurement of Viphi E alongside Viphi F enables controlled, pairwise comparison of the Val19→Ile substitution effect [2].

Membrane Interaction Profiling Using Peptides with Distinct Predicted Binding Propensities

The marked Boman Index contrast between Viphi E ( -1.24) and Viphi F (+2.88) provides a rational basis for selecting these two peptides as a matched pair in biophysical membrane interaction studies [1]. Researchers investigating how predicted peptide-membrane binding propensity correlates with experimental liposome leakage, surface plasmon resonance, or cellular uptake can use Viphi E as the low-binding-probability comparator against Viphi F [2].

Quote Request

Request a Quote for Viphi E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.